3-(4-(Biphenyl-4-yl)-1H-1,2,3-triazol-1-yl)quinuclidine
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Overview
Description
QND7 is a chemical compound known for its role as an antagonist of the alpha7 nicotinic acetylcholine receptor. This receptor is an ion-gated calcium channel that plays a significant role in various biological processes, including cancer pathogenesis, particularly in lung cancer . The compound has shown promise in suppressing non-small cell lung cancer cell proliferation and migration by inhibiting the Akt/mTOR signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of QND7 involves the formation of a triazolo ring compound. One method includes the preparation of a methanesulfonate crystal form of the triazolo ring compound. This method is simple, easy to implement, and suitable for industrial large-scale production . The preparation involves the use of specific reagents and conditions to achieve the desired crystal form with good solubility and stability.
Industrial Production Methods: The industrial production of QND7 follows similar synthetic routes but on a larger scale. The process ensures high purity and consistency, making it suitable for pharmaceutical applications. The production method is designed to be efficient and cost-effective, facilitating the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
Types of Reactions: QND7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of QND7 .
Scientific Research Applications
QND7 has several scientific research applications, including:
Chemistry: Used as a research tool to study the alpha7 nicotinic acetylcholine receptor and its role in various chemical processes.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Mechanism of Action
QND7 exerts its effects by antagonizing the alpha7 nicotinic acetylcholine receptor. This receptor is involved in the regulation of calcium ion flow in cells. By inhibiting this receptor, QND7 suppresses the Akt/mTOR signaling pathway, which is crucial for cell proliferation and migration. This mechanism makes QND7 effective in reducing the growth and spread of non-small cell lung cancer cells .
Comparison with Similar Compounds
Epibatidine: A nicotinic acetylcholine receptor agonist.
PNU282987: An alpha7 nicotinic acetylcholine receptor agonist.
MLA: An alpha7 nicotinic acetylcholine receptor antagonist.
Comparison: QND7 is unique in its specific antagonistic action on the alpha7 nicotinic acetylcholine receptor, making it particularly effective in inhibiting the Akt/mTOR signaling pathway. This sets it apart from other similar compounds like epibatidine and PNU282987, which act as agonists, and MLA, which has a different antagonistic profile .
Properties
Molecular Formula |
C21H22N4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[4-(4-phenylphenyl)triazol-1-yl]-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C21H22N4/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)20-14-25(23-22-20)21-15-24-12-10-19(21)11-13-24/h1-9,14,19,21H,10-13,15H2 |
InChI Key |
FCPFSJPNOQBLFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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